molecular formula C19H23NO2 B336506 4-tert-butyl-N-(4-ethoxyphenyl)benzamide

4-tert-butyl-N-(4-ethoxyphenyl)benzamide

Cat. No.: B336506
M. Wt: 297.4 g/mol
InChI Key: UMCHSJHKDAWEQU-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(4-ethoxyphenyl)benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzoyl group and a 4-ethoxyphenylamine moiety. Its molecular formula is C₁₉H₂₃NO₂, with an average molecular mass of 297.398 g/mol and a monoisotopic mass of 297.172879 . Key identifiers include ChemSpider ID 630593, CAS RN 302909-55-3, and MDL number MFCD01072682.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-tert-butyl-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-5-22-17-12-10-16(11-13-17)20-18(21)14-6-8-15(9-7-14)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21)

InChI Key

UMCHSJHKDAWEQU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Methoxy Substituents

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): This compound replaces the tert-butyl group with a bromine atom and introduces a nitro group on the aniline ring. Crystallographic studies reveal two molecules per asymmetric unit, contrasting with the tert-butyl derivative’s bulkier structure.
  • 4-tert-Butyl-N-(4-chloro-3-methoxyphenyl)benzamide: Synthesized via nickel-catalyzed reductive aminocarbonylation, this analogue substitutes the ethoxy group with chloro and methoxy substituents. It was obtained in 44% yield, suggesting steric or electronic challenges in synthesis compared to the ethoxy derivative .

Analogues with Modified Amine Moieties

  • N-(2,5-Dimethylphenyl)-4-tert-butylbenzamide :
    Replacing the 4-ethoxyphenyl group with 2,5-dimethylphenyl increases lipophilicity (logP 5.05 ) due to methyl groups. This structural change may enhance membrane permeability but reduce solubility .

Bioactive Derivatives in Medicinal Chemistry

  • Quinoline-Based Benzamides (e.g., Compound 1 in ): Derivatives like 4-tert-butyl-N-(2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl)benzamide incorporate quinoline scaffolds linked to piperazine groups. These compounds exhibit fungicidal activity against Candida biofilms, highlighting the role of heterocyclic amines in enhancing bioactivity .
  • Tubulin-Targeting Benzamides (e.g., Compound 16b in ) :
    Pyrrolizine-bearing benzamides with 3,4,5-trimethoxyphenyl groups show high tubulin binding affinity. The tert-butyl group in 4-tert-butyl derivatives may stabilize hydrophobic interactions in protein binding .

Key Research Findings

  • Synthetic Accessibility : The tert-butyl group in 4-tert-butyl-N-(4-ethoxyphenyl)benzamide may improve steric protection during synthesis compared to halogenated analogues, which require careful handling of reactive intermediates .
  • Biological Relevance : Ethoxy and tert-butyl groups synergistically balance lipophilicity and solubility, making the compound a candidate for drug discovery. For example, similar tert-butyl benzamides inhibit PCAF histone acetyltransferase (67–79% inhibition at 100 μM) .
  • Structural Insights : Crystallographic data for analogues like 4MNB highlight the impact of substituents on molecular packing and stability, which could inform co-crystal engineering strategies .

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